molecular formula C23H21FN2O6S B11128253 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy}acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy}acetamide

Cat. No.: B11128253
M. Wt: 472.5 g/mol
InChI Key: ARKDAZROTVSTFC-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy}acetamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a benzodioxin moiety, a fluorophenyl group, and a sulfamoyl linkage, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy}acetamide typically begins with the reaction of N-2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-acetamidobenzene-1-sulfonyl chloride in the presence of 10% aqueous sodium carbonate solution . This reaction yields N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-acetamidobenzenesulfonamide, which is further reacted with alkyl or aralkyl halides in dimethylformamide (DMF) and lithium hydride as a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxin and fluorophenyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMF or dichloromethane, and catalysts or bases to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy}acetamide involves its interaction with specific molecular targets and pathways. The benzodioxin moiety may interact with enzymes or receptors, while the fluorophenyl group could enhance binding affinity and specificity. The sulfamoyl linkage may contribute to the compound’s overall stability and bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its potential for medicinal applications by improving binding affinity and metabolic stability.

Properties

Molecular Formula

C23H21FN2O6S

Molecular Weight

472.5 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy]acetamide

InChI

InChI=1S/C23H21FN2O6S/c1-15-12-19(33(28,29)26-17-4-2-16(24)3-5-17)7-9-20(15)32-14-23(27)25-18-6-8-21-22(13-18)31-11-10-30-21/h2-9,12-13,26H,10-11,14H2,1H3,(H,25,27)

InChI Key

ARKDAZROTVSTFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)F)OCC(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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